3-bromo-6H-pyrido[2,3-d]pyridazin-5-one
Description
3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one is a fused heterocyclic compound featuring a pyridine ring fused to a pyridazine ring, with a bromine substituent at the 3-position. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate for further functionalization .
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-bromo-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12) |
InChI Key |
LGHVAGHSOUECML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : 3-Bromo-2-aminopyridine
-
Reagents : Ethyl acetoacetate, hydrazine hydrate, acetic acid
-
Conditions : Reflux in ethanol (12–18 h)
The reaction proceeds via hydrazone formation, followed by cyclodehydration. A study on analogous pyrido[2,3-d]pyrimidines reported yields of 72–90% under similar conditions.
Example Protocol
-
Step 1 : 3-Bromo-2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) are stirred in ethanol with glacial acetic acid (6 equiv) at 80°C for 18 h.
-
Step 2 : Hydrazine hydrate (15 mmol) is added dropwise, and the mixture is refluxed for 12 h.
-
Step 3 : The product is isolated via filtration and recrystallized from ethanol.
Bromination of Pyrido[2,3-d]Pyridazin-5-One Precursors
Direct bromination of the preformed pyrido[2,3-d]pyridazin-5-one core is feasible but requires careful control to ensure regioselectivity.
Electrophilic Bromination
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Conditions : DMF or CH₂Cl₂, 0–25°C
The carbonyl group at position 5 directs electrophilic substitution to position 3. A study on pyrido[2,3-d]pyrimidines achieved 65% yield using NBS in DMF.
Limitations
-
Over-bromination or side reactions may occur without directing groups.
-
Requires purification via column chromatography (silica gel, hexane/ethyl acetate).
Cross-Dehydrogenative Coupling (CDC) Approach
CDC reactions enable one-pot construction of the fused ring system using brominated precursors.
General Procedure
-
Starting Materials : 3-Bromo-2-aminopyridine, 1,3-cyclopentanedione
-
Reagents : Acetic acid, oxygen atmosphere
-
Conditions : Ethanol, 130°C, 18 h
This method, adapted from pyrazolo[1,5-a]pyridine syntheses, avoids multi-step sequences. The oxygen atmosphere promotes dehydrogenation, forming the pyridazinone ring.
Reductive Amination and Alkylation
Inspired by dihydrofolate reductase inhibitor syntheses, this method introduces bromine early via reductive alkylation.
Key Steps
-
Reductive Condensation : 3-Bromo-2-cyanopyridine reacts with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) using Raney Ni/H₂.
-
Cyclization : The intermediate undergoes diazotization and guanidine treatment to form the pyridazinone ring.
Yield : ~70% (analogous compounds).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-bromo-6H-pyrido[2,3-d]pyridazin-5-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated or de-hydroxylated isoquinolines.
Scientific Research Applications
3-bromo-6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural Analogues in Fused Pyrimidine/Pyridazine Systems
Key structural analogs include derivatives of pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyridazines (Figures 4–13 in –7). Below is a comparative analysis:
Substituent Effects on Reactivity and Bioactivity
- Ring Fusion Differences: Pyrido[2,3-d]pyridazine (target compound) vs. Thieno-pyrrolo-pyridazine (ML265) incorporates sulfur, improving metabolic stability but reducing solubility vs. nitrogen-rich analogs .
Physicochemical Properties
- Solubility: Bromine’s electron-withdrawing effect reduces aqueous solubility compared to amino-substituted furopyrimidines (e.g., 4-amino-5-methylfuro[2,3-d]pyrimidine) .
- Thermal Stability: ML265’s high boiling point (711.6°C) contrasts with simpler pyridazinones, attributed to its fused thiophene and extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
